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For Researchers, Scientists, and Drug Development Professionals

Introduction
Vetivenol, a key sesquiterpenoid alcohol found in the essential oil of vetiver (Chrysopogon

zizanioides), is a subject of significant interest in the fields of perfumery, pharmacology, and

natural product chemistry. Its complex chemical nature, often presenting as a mixture of

isomers, necessitates precise analytical techniques for characterization. This guide provides a

comprehensive overview of the spectroscopic data for vetivenol, with a focus on khusimol, a

major and representative isomer. The nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data presented herein serve as a crucial reference for researchers

engaged in the identification, quantification, and functional analysis of this important natural

compound.

Data Presentation
The spectroscopic data for khusimol, a representative vetivenol, are summarized in the

following tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for Khusimol (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.73 s - H-15a

4.60 s - H-15b

3.74 dd - H-12a

3.47 dd - H-12b

2.43 t - H-7

1.91 m - H-2

1.89 m - H-4a

1.87 t - H-10a

1.80 m - H-8a

1.68 m - H-5a

1.54 t - H-10b

1.52 m - H-5b

1.47 d - H-11

1.46 m - H-9a

1.42 m - H-4b

1.35 m - H-9b

1.08 s - H-14

1.05 s - H-13

0.98 d - H-1

Data sourced from multiple studies for comparative purposes.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for Khusimol (CDCl₃)
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Chemical Shift (δ) ppm Carbon Atom

158.1 C-6

107.9 C-15

66.4 C-12

53.2 C-1

49.3 C-8

48.7 C-7

48.4 C-2

40.3 C-3

35.8 C-10

33.3 C-11

28.4 C-14

26.5 C-4

26.0 C-13

25.4 C-9

25.1 C-5

Data compiled from various spectroscopic analyses of khusimol.[1][2][3]

Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Khusimol
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3300-3400 (broad) O-H Stretching

~3080 =C-H Stretching

~2930, ~2870 C-H (sp³) Stretching

~1640 C=C Stretching

~1450, ~1375 C-H Bending

~1030 C-O Stretching

~890 =CH₂ Out-of-plane bending

These values are characteristic for sesquiterpene alcohols like khusimol and may vary slightly

based on the specific isomer and sample preparation.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Khusimol

m/z Relative Intensity (%) Putative Fragment

220 [M]⁺ Molecular Ion (C₁₅H₂₄O)

205 [M - CH₃]⁺

202 [M - H₂O]⁺

187 [M - H₂O - CH₃]⁺

159 [M - H₂O - C₃H₇]⁺

Fragmentation patterns are characteristic of sesquiterpenoids and can be used for identification

in complex mixtures.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of vetivenol (khusimol) are provided

below. These protocols are intended to serve as a guide for researchers and may require
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optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified vetivenol (khusimol).

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, depending on sample concentration.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in a volatile solvent

(e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a single drop of the neat vetivenol (khusimol) sample directly onto the center of the

ATR crystal. As vetivenol is a viscous liquid, a thin film will readily form.

Instrument Parameters (FTIR-ATR):

Spectrometer: Fourier Transform Infrared Spectrometer equipped with a single-reflection

ATR accessory (e.g., diamond or ZnSe crystal).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1% (v/v) solution of the vetiver oil or purified vetivenol in a suitable volatile

solvent such as n-hexane or ethyl acetate.

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Instrument Parameters:
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Gas Chromatograph: Agilent 6890 or equivalent.

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

capillary column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio of 1:50.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 3 °C/min.

Final hold: Hold at 240 °C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 40-500.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like vetivenol.
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General Spectroscopic Analysis Workflow

Natural Product Sample
(e.g., Vetiver Oil)

Purification / Isolation
(e.g., Chromatography)

Pure Compound
(e.g., Khusimol)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

Data Interpretation & Comparison

Structure Elucidation

Click to download full resolution via product page

Spectroscopic Analysis Workflow

Conclusion
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The spectroscopic data and protocols presented in this guide provide a foundational resource

for the accurate identification and characterization of vetivenol, with a specific focus on its

major constituent, khusimol. The detailed NMR, IR, and MS data, coupled with standardized

experimental procedures, will aid researchers in drug development, quality control, and further

scientific exploration of this valuable natural product. The provided workflow visualization offers

a clear overview of the analytical process, from sample preparation to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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